4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent reactions to introduce the allyl and methoxyphenyl groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where different substituents can be introduced at specific positions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s antimicrobial properties make it a candidate for studying its effects on various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known activities of triazole derivatives.
Mechanism of Action
The mechanism of action of 4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity in microorganisms. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Compared to other 1,2,4-triazole derivatives, 4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substituents, which confer distinct biological activities. Similar compounds include:
- 4-allyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
These compounds share the triazole core but differ in their substituents, leading to variations in their chemical reactivity and biological activities .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-3-7-15-11(13-14-12(15)17)9-5-4-6-10(8-9)16-2/h3-6,8H,1,7H2,2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIKBVVKFOTEBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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